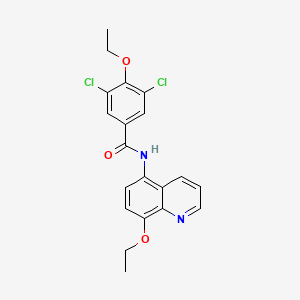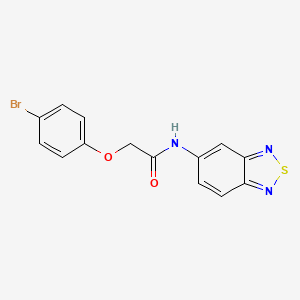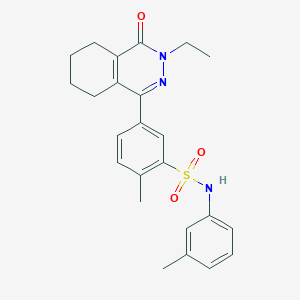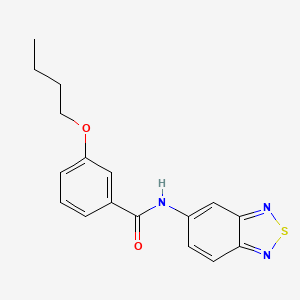![molecular formula C18H16ClN3O3 B11320280 2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11320280.png)
2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、クロロフェノキシ基、メチルフェニル基、オキサジアゾール環を含む複雑な構造を持つ有機化合物です。
合成方法
合成経路と反応条件
2-(2-クロロフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な経路の1つは、2-クロロフェノールと適切な試薬を反応させて2-(2-クロロフェノキシ)酢酸を形成することです。この中間体はその後、チオニルクロリドと反応して対応するアシルクロリドを形成し、これはその後、5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-アミンと反応して最終生成物を生成します。
工業生産方法
この化合物の工業生産方法には、同様の合成経路が含まれる場合がありますが、大規模生産のために最適化されています。これには、自動反応器の使用、反応条件の精密な制御、再結晶やクロマトグラフィーなどの精製技術が含まれ、高純度と収率が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with an appropriate reagent to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 5-(2-methylphenyl)-1,2,4-oxadiazole-3-amine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
反応の種類
2-(2-クロロフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、化合物をその還元型に変換することができます。
置換: クロロフェノキシ基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 水酸化物イオンやアミンなどの求核剤を置換反応で使用することができます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな置換誘導体を生成することができます。
科学研究への応用
2-(2-クロロフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。
医学: 治療薬としての可能性を探るための研究が進められています。
産業: 新しい材料の開発や、医薬品や農薬の生産における中間体として使用されています。
科学的研究の応用
2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
2-(2-クロロフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、生化学的イベントのカスケードをトリガーする可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
- 2-(2-クロロフェノキシ)-5-メチルアニリン
- 2-(2-クロロフェノキシ)-2-メチルプロパン酸
- 2-(2-クロロフェノキシ)-5-ニトロフェニルメタノール
独自性
類似の化合物と比較して、2-(2-クロロフェノキシ)-N-[5-(2-メチルフェニル)-1,2,4-オキサジアゾール-3-イル]プロパンアミドは、オキサジアゾール環の存在により独特です。これは、異なる化学的特性と潜在的な生物学的活性を付与します。この構造的特徴は、他のクロロフェノキシ誘導体と区別し、さまざまな用途における汎用性に貢献しています。
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenoxy)-5-methylaniline
- 2-(2-chlorophenoxy)-2-methylpropanoic acid
- 2-(2-chlorophenoxy)-5-nitrophenylmethanol
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other chlorophenoxy derivatives and contributes to its versatility in various applications.
特性
分子式 |
C18H16ClN3O3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-7-3-4-8-13(11)17-21-18(22-25-17)20-16(23)12(2)24-15-10-6-5-9-14(15)19/h3-10,12H,1-2H3,(H,20,22,23) |
InChIキー |
VTAUNAMZRPUJOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-3-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11320205.png)


![6-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320219.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11320239.png)
![7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320243.png)


![2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11320266.png)

![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11320278.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11320279.png)
![N-Cyclohexyl-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320283.png)

